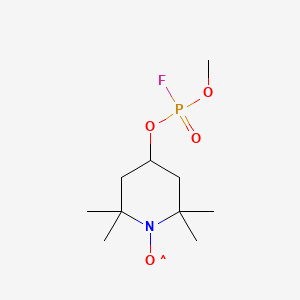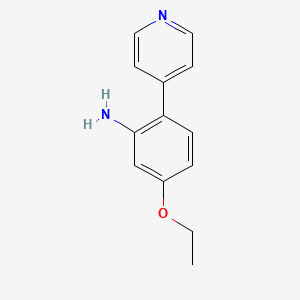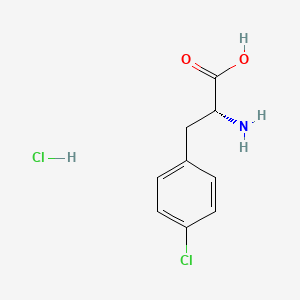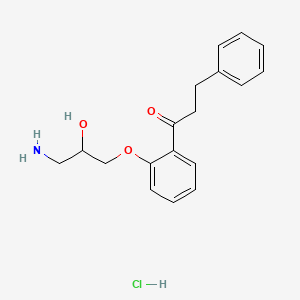
N-Despropyl Propafenone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone, a sodium channel blocker . It is classified as an antiarrhythmic agent (class IC) .
Synthesis Analysis
The synthesis of N-Despropyl Propafenone Hydrochloride involves complex chemical reactions. For instance, in one study, dual emissive carbon dots (DECDs) were synthesized through a one-step solvothermal treatment with m-aminophenol and citric acid . In another study, a rapid and specific HPLC method was developed for the simultaneous determination of propafenone and its major metabolites in human serum .Molecular Structure Analysis
The molecular formula of N-Despropyl Propafenone Hydrochloride is C18H22ClNO3 . Its molecular weight is 335.83 .Chemical Reactions Analysis
In the presence of Propafenone Hydrochloride, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone Hydrochloride can interact with other substances and cause changes in their properties.Physical And Chemical Properties Analysis
N-Despropyl Propafenone Hydrochloride has a melting point of 43-47°C (dec.) . It is hygroscopic and should be stored at -20°C in an inert atmosphere . It is slightly soluble in methanol and water .科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties
N-Despropyl propafenone hydrochloride, as part of the propafenone class, exhibits pharmacodynamic properties significant in the treatment of arrhythmias. It functions primarily as a Class I antiarrhythmic agent with mild beta-adrenoceptor antagonist activity, suitable for both intravenous and oral administration. The therapeutic efficacy of propafenone, which includes N-Despropyl propafenone as an active metabolite, has been established through various studies indicating its potency in suppressing premature ventricular complexes, ventricular tachycardia, and atrial and AV nodal/junctional re-entrant tachycardias. Pharmacokinetics of propafenone highlight the necessity of individualized dosage due to dose-dependent kinetics, the broad range of effective plasma concentrations, and the presence of active metabolites like 5-hydroxy-propafenone (Harron & Brogden, 1987).
Comparison with Other Antiarrhythmic Agents
In the realm of antiarrhythmic therapy, propafenone has been compared with other agents like amiodarone, showcasing its effectiveness in certain clinical settings. Studies suggest that while amiodarone and propafenone have comparable success rates in converting atrial fibrillation to sinus rhythm, propafenone may lead to quicker reversion. This positions N-Despropyl propafenone hydrochloride as a competitive option in the pharmacological landscape for managing arrhythmias, particularly in patients without severe left ventricular dysfunction or acute myocardial infarction (Halkin & Shibolet, 1998).
作用機序
Target of Action
N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic agent . It primarily targets the sodium channels in cardiac cells . By inhibiting these channels, it restricts the entry of sodium into the cells, resulting in reduced excitation .
Mode of Action
N-Despropyl Propafenone Hydrochloride, like Propafenone, acts by inhibiting sodium channels . This inhibition slows the rate of increase of the action potential . It also possesses local anesthetic effects and a direct stabilizing action on myocardial membranes .
Biochemical Pathways
Propafenone is metabolized in the liver via the cytochrome P450 2D6 (CYP2D6) pathway to two major metabolites: 5-hydroxypropafenone (5-OHP) and N-despropyl propafenone (N-DPP) . N-DPP is also formed by CYP3A4-, CYP1A2- and CYP1A1-mediated N-dealkylation . Genetic polymorphisms in CYP2D6 activity result in variable propafenone metabolism .
Pharmacokinetics
Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone metabolism is polymorphic and genetically determined, with about 10% of Caucasians being poor metabolizers . During long-term administration, the metabolism is saturable in patients with the ‘extensive metabolizer’ phenotype, leading to accumulation of the parent compound .
Result of Action
The electrophysiological effect of Propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, Propafenone reduces the fast inward current carried by sodium ions . This results in a marked slowing of conduction but only modest prolongation of refractoriness . These cardiac effects are determined by the extent of its myocardial accumulation .
Action Environment
The action of N-Despropyl Propafenone Hydrochloride, like Propafenone, can be influenced by various environmental factors. For instance, the presence of other drugs can lead to significant interactions. Propafenone increases the plasma concentrations of digoxin, warfarin, metoprolol, and propranolol, as well as enhancing their respective pharmacodynamic effects . Therefore, doses of these drugs should be decreased if they are co-administered with Propafenone .
将来の方向性
While N-Despropyl Propafenone Hydrochloride is currently used in drug development and research , more studies are needed to fully understand its potential applications and effects. For instance, its pharmacokinetics and pharmacodynamics in humans are not well-known . Therefore, future research could focus on these areas to gain more insights into this compound.
特性
IUPAC Name |
1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPAIZGMQFXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Despropyl Propafenone Hydrochloride | |
CAS RN |
1188263-52-6 |
Source


|
| Record name | 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

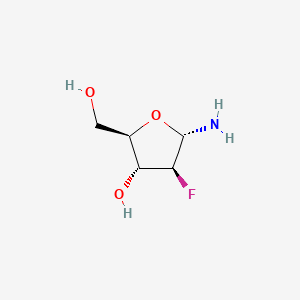
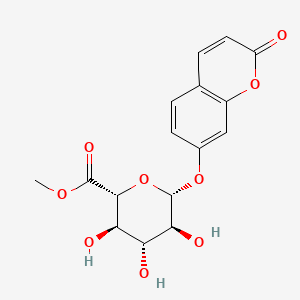


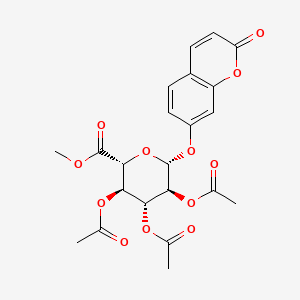
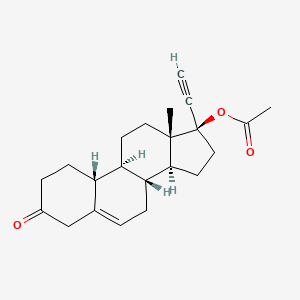
![1-Butanol,2-[(2-pyridinylthio)methyl]-(9CI)](/img/no-structure.png)

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
